molecular formula C12H16N2O4 B1450325 2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid CAS No. 1260880-17-8

2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid

Cat. No. B1450325
CAS RN: 1260880-17-8
M. Wt: 252.27 g/mol
InChI Key: OHWUZICWFKKKBA-UHFFFAOYSA-N
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Description

This compound is a heterobifunctional crosslinker useful for the development of PROTAC degraders for targeted protein degradation or other bifunctional molecules in chemical biology .

Scientific Research Applications

Organic Synthesis and Drug Development

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which can be easily introduced and removed under mild conditions . This makes it an essential building block for the synthesis of complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

In the field of catalysis, this compound can be used in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, a fundamental step in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and organic materials .

PROTAC Development

The compound’s structure makes it suitable for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that target proteins for degradation. The bifunctional nature of this compound allows for the attachment of ligands that can bind to both the target protein and an E3 ubiquitin ligase, marking the protein for degradation .

Ionic Liquids

Its derivative, tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), are used as green solvents and reagents in chemical synthesis. These ionic liquids have low toxicity, are non-volatile, and can be designed to have specific properties for particular reactions .

Peptide Synthesis

The Boc group in this compound is particularly useful in peptide synthesis. It protects the amine functionality during the coupling of amino acids, which is a critical step in the production of peptides and proteins for therapeutic use .

Safety and Hazards

The safety and hazards of a compound can be determined from its Material Safety Data Sheet (MSDS). For a similar compound, the hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-10-8(7-9(15)16)5-4-6-13-10/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWUZICWFKKKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid

CAS RN

1260880-17-8
Record name 2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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